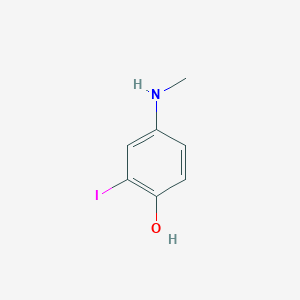
2-Iodo-4-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-(methylamino)phenol: is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a methylamino group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(methylamino)phenol typically involves the iodination of 4-(methylamino)phenol. One common method is the electrophilic halogenation of phenol with iodine. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination reactions using similar principles as in laboratory synthesis. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-(methylamino)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions, leading to the formation of quinones and hydroquinones.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a new carbon group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols.
Oxidation: Products include quinones.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
2-Iodo-4-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-Iodo-4-(methylamino)phenol involves its interaction with specific molecular targets. The iodine atom and the phenol group can form hydrogen bonds and halogen bonds with proteins and enzymes, affecting their activity. The methylamino group can also participate in interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodophenol: Similar structure but lacks the methylamino group.
4-Iodophenol: Iodine atom is in a different position on the phenol ring.
2-Iodo-4-methylphenol: Similar structure but lacks the amino group.
Uniqueness
2-Iodo-4-(methylamino)phenol is unique due to the presence of both the iodine atom and the methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
2-iodo-4-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 |
Clé InChI |
XBEHMGCNTQOISB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


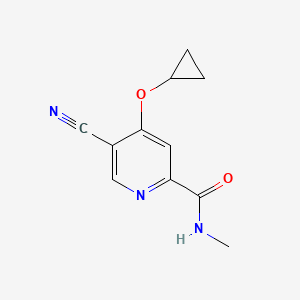
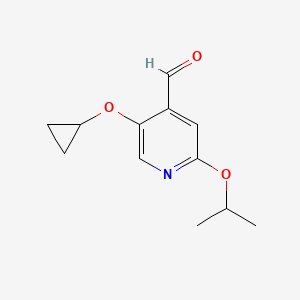
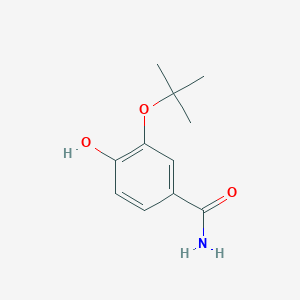
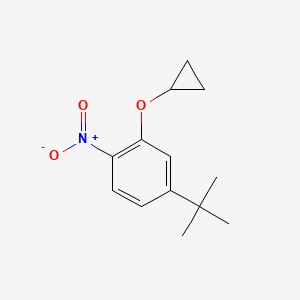
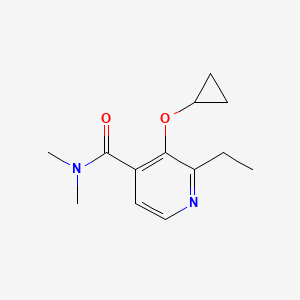

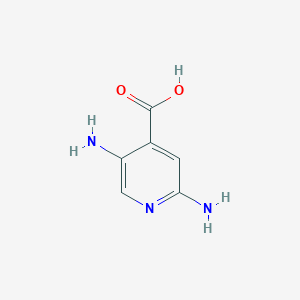


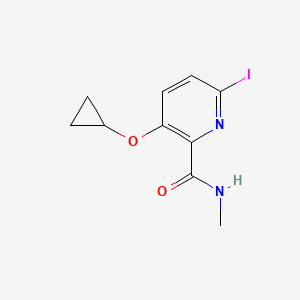

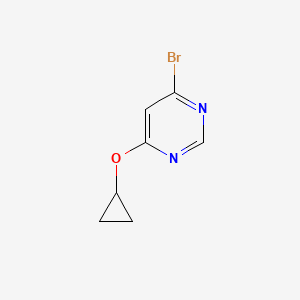
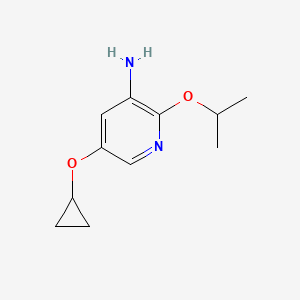
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
